Cas no 2580295-44-7 ((2E)-3-(4-{(benzyloxy)carbonylamino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid)

(2E)-3-(4-{(ベンジルオキシ)カルボニルアミノ}-1-エチル-1H-ピラゾール-5-イル)プロプ-2-エン酸は、ピラゾール骨格にエチル基とベンジルオキシカルボニルアミノ基を有するα,β-不飽和カルボン酸誘導体です。この化合物は、共役二重結合とカルボキシル基の存在により、求電子剤や求核剤との反応性に優れ、医薬品中間体や有機合成のビルディングブロックとして有用です。特に、ピラゾール環の窒素原子と置換基の組み合わせが、標的タンパク質との特異的相互作用を可能にし、創薬研究において構造最適化の柔軟性を提供します。結晶性が良好で精製が容易な点も、実験室的・工業的利用における利点です。

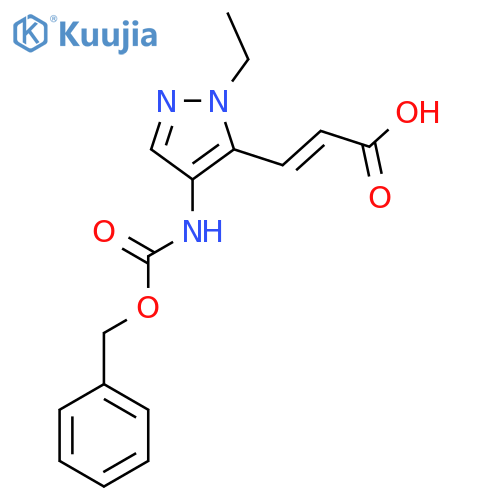

2580295-44-7 structure

商品名:(2E)-3-(4-{(benzyloxy)carbonylamino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid

(2E)-3-(4-{(benzyloxy)carbonylamino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- EN300-27727256

- 2580295-44-7

- (2E)-3-(4-{[(benzyloxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid

- (2E)-3-(4-{(benzyloxy)carbonylamino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid

-

- インチ: 1S/C16H17N3O4/c1-2-19-14(8-9-15(20)21)13(10-17-19)18-16(22)23-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,22)(H,20,21)/b9-8+

- InChIKey: PAXCBWUYIBGRCM-CMDGGOBGSA-N

- ほほえんだ: O(C(NC1C=NN(CC)C=1/C=C/C(=O)O)=O)CC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 315.12190603g/mol

- どういたいしつりょう: 315.12190603g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 7

- 複雑さ: 435

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 93.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

(2E)-3-(4-{(benzyloxy)carbonylamino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27727256-1.0g |

(2E)-3-(4-{[(benzyloxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid |

2580295-44-7 | 95.0% | 1.0g |

$1070.0 | 2025-03-19 | |

| Enamine | EN300-27727256-1g |

(2E)-3-(4-{[(benzyloxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid |

2580295-44-7 | 1g |

$1070.0 | 2023-09-10 | ||

| Enamine | EN300-27727256-0.1g |

(2E)-3-(4-{[(benzyloxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid |

2580295-44-7 | 95.0% | 0.1g |

$943.0 | 2025-03-19 | |

| Enamine | EN300-27727256-2.5g |

(2E)-3-(4-{[(benzyloxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid |

2580295-44-7 | 95.0% | 2.5g |

$2100.0 | 2025-03-19 | |

| Enamine | EN300-27727256-0.25g |

(2E)-3-(4-{[(benzyloxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid |

2580295-44-7 | 95.0% | 0.25g |

$985.0 | 2025-03-19 | |

| Enamine | EN300-27727256-5g |

(2E)-3-(4-{[(benzyloxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid |

2580295-44-7 | 5g |

$3105.0 | 2023-09-10 | ||

| Enamine | EN300-27727256-0.05g |

(2E)-3-(4-{[(benzyloxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid |

2580295-44-7 | 95.0% | 0.05g |

$900.0 | 2025-03-19 | |

| Enamine | EN300-27727256-0.5g |

(2E)-3-(4-{[(benzyloxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid |

2580295-44-7 | 95.0% | 0.5g |

$1027.0 | 2025-03-19 | |

| Enamine | EN300-27727256-10.0g |

(2E)-3-(4-{[(benzyloxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid |

2580295-44-7 | 95.0% | 10.0g |

$4606.0 | 2025-03-19 | |

| Enamine | EN300-27727256-5.0g |

(2E)-3-(4-{[(benzyloxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid |

2580295-44-7 | 95.0% | 5.0g |

$3105.0 | 2025-03-19 |

(2E)-3-(4-{(benzyloxy)carbonylamino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid 関連文献

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

2580295-44-7 ((2E)-3-(4-{(benzyloxy)carbonylamino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid) 関連製品

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量